Alanycarb

Carbamate metabolism Pro-insecticide activation Hydrolytic stability

Researchers quantifying carbamate residues or monitoring AChE inhibitor resistance require a well-characterized pro-insecticide reference that accurately represents metabolic activation kinetics. Alanycarb meets this need as an ISO 17034-certified analytical standard, enabling definitive discrimination from direct-acting methomyl in multi-residue panels. • Quantify residues in olive oil, vegetables & fruit juices by LC-TOFMS or LC-MS/MS with traceable chromatographic identity • Benchmark Helicoverpa armigera field resistance using documented cross-resistance profiles vs. carbaryl, methomyl & thiodicarb • Neat crystalline solid; ≥98% purity; store at 2-8 °C; DT50 = 49 h at pH 7 for reliable method validation

Molecular Formula C17H25N3O4S2
Molecular Weight 399.5 g/mol
CAS No. 83130-01-2
Cat. No. B033300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanycarb
CAS83130-01-2
Synonyms(Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester;  Alanicarb;  OK 135;  Orion;  Orion;  (3Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester;  (9Z)-6
Molecular FormulaC17H25N3O4S2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC
InChIInChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14-
InChIKeyGMAUQNJOSOMMHI-JXAWBTAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.01e-05 M

Alanycarb (CAS 83130-01-2): Technical Baseline and In-Class Context for Oxime Carbamate Selection


Alanycarb (OK-135) is a broad-spectrum oxime carbamate insecticide and nematicide that functions as a pro-insecticide, requiring metabolic activation to release its principal active metabolite, methomyl . As a member of the IRAC Mode of Action Group 1A (Acetylcholinesterase inhibitors), it exerts its primary toxic effect through reversible inhibition of acetylcholinesterase (AChE) at nerve synapses in target pests [1]. The compound exhibits both contact and stomach action against a range of economically important arthropod pests, including species within Lepidoptera, Coleoptera, Hemiptera, and Thysanoptera . Physicochemically, alanycarb is a crystalline solid with moderate water solubility (20–29.6 mg/L at 20°C) and a log Kow of approximately 3.16–3.43, indicating moderate lipophilicity [2].

1 Pro-insecticide requiring metabolic activation, supports activation kinetics and metabolism research
2 IRAC Group 1A AChE inhibitor for neurotoxicity and mode-of-action studies in target pests
3 Characterized moderate lipophilicity supports formulation and environmental fate research

Procurement Rationale: Why Alanycarb Cannot Be Simply Substituted by Methomyl or Thiodicarb


Within the carbamate insecticide class, compounds sharing the same primary mode of action (AChE inhibition) are not freely interchangeable for several critical reasons. For alanycarb, its unique status as a pro-insecticide that undergoes specific metabolic cleavage to yield methomyl fundamentally differentiates its bioavailability, temporal efficacy profile, and environmental degradation kinetics from direct-application methomyl or structurally related carbamates like thiodicarb. Furthermore, field-derived resistance monitoring in *Helicoverpa armigera* has demonstrated that cross-resistance patterns are not uniform across this subclass; alanycarb exhibits significant cross-resistance with carbaryl and methomyl, but thiodicarb shows a distinct, low-level resistance profile lacking correlation with these compounds [1]. Consequently, substituting alanycarb with another Group 1A compound—particularly thiodicarb or methomyl—without accounting for these differential resistance dynamics, pro-insecticide activation kinetics, and non-target sublethal effect profiles could lead to unexpected field failure, altered environmental persistence, or adverse impacts on integrated pest management (IPM) programs. The evidence presented below quantifies these critical differentiators.

Activation Pro-insecticide activation kinetics differ from direct-acting methomyl; temporal efficacy profile may shift
Resistance Cross-resistance pattern with carbaryl/methomyl, but not thiodicarb, limits direct rotation decisions
IPM impact Intermediate sublethal effects on parasitoids differ from methomyl, affecting IPM compatibility assessment

Alanycarb Evidence Guide: Quantifiable Differentiation from Methomyl, Thiodicarb, and Carbaryl


Pro-Insecticide Activation Kinetics and Hydrolytic Stability Profile vs. Methomyl

Alanycarb's designation as a pro-insecticide distinguishes it from direct-acting methomyl. Alanycarb undergoes initial N-S bond cleavage to yield methomyl and ethyl N-benzyl-β-alaninate as the primary metabolic transformation in biological and environmental systems . This pro-drug nature confers differential hydrolytic stability: Alanycarb is stable in neutral (pH 7, DT50 = 49 hours at 30°C) and weakly basic (pH 9, DT50 = 130 hours at 30°C) solutions, but degrades rapidly in acidic conditions (pH 5, DT50 = 0.5 hours at 20°C) to predominantly form methomyl . This pH-dependent activation profile is not observed with methomyl itself, which undergoes direct hydrolysis to S-methyl-N-hydroxythioacetimidate and ultimately to acetonitrile and CO₂ .

Hydrolytic activation vs. methomyl
Cross-study comparable
pH-dependent pro-drug: DT50 49 h (pH 7), 0.5 h (pH 5) vs. direct action of methomyl
Supports activation-controlled release studies
Hydrolysis data from buffer systems; field variability expected
Carbamate metabolism Pro-insecticide activation Hydrolytic stability Environmental fate

Comparative Field Efficacy and Application Rates: Alanycarb vs. Thiodicarb and Methomyl in Helicoverpa armigera Control

In a two-year field trial evaluating insecticides against *Helicoverpa armigera* on tomato, alanycarb, thiodicarb, and methomyl were directly compared at their recommended field application rates [1]. While spinosad provided the highest overall efficacy, the comparative application rates of the carbamates themselves reveal key differences in required active ingredient load per hectare.

Field rate vs. thiodicarb & methomyl
Head-to-head
281 g a.i./ha (40% less than thiodicarb, 2.25x methomyl)
Impacts cost/ha and environmental load in trial context
Tomato field trial, Karnataka, 2001-2002
Field efficacy Tomato fruit borer Helicoverpa armigera Application rate

Mammalian Acute Oral Toxicity Profile: Alanycarb vs. Carbaryl

The acute oral toxicity of alanycarb in rats provides a critical differentiator from older, high-volume carbamates like carbaryl. Alanycarb's LD50 value positions it in a distinct regulatory and safety handling category compared to the historical benchmark carbamate.

Acute oral LD50 vs. carbaryl
Cross-study comparable
330–440 mg/kg (rat)
Determines handling and GHS classification review
Comparable to carbaryl upper range; distinct from high-toxicity aldicarb
Mammalian toxicology LD50 Carbamate safety Risk assessment

Differential Sublethal Effects on Non-Target Arthropod Foraging Behavior: Alanycarb vs. Methomyl, Malathion, and Clothianidin

In laboratory assays evaluating the impact of insecticide residues on the foraging behavior of the parasitoid wasp *Cotesia vestalis*, alanycarb exhibited an intermediate effect profile compared to other compounds. The time required for female wasps to reach host-infested plants treated with alanycarb was significantly different from the strong inhibitors (etofenprox, methomyl, malathion) and the non-inhibitors (emamectin benzoate, clothianidin) [1].

Parasitoid foraging inhibition
Head-to-head
Intermediate inhibition: significantly less than methomyl, more than clothianidin
Supports IPM compatibility screening
Cotesia vestalis assay; residues aged 24h
Integrated Pest Management Non-target effects Parasitoid behavior Sublethal toxicity

Environmental Persistence in Soil and Photodegradation: Alanycarb vs. Class Baseline

Alanycarb exhibits relatively short environmental persistence, particularly in soil and under sunlight. This profile is consistent with its pro-insecticide nature and subsequent rapid degradation to methomyl and further breakdown products.

Soil & photodegradation persistence
Class-level inference
Soil DT50 1–2 days; photodegradation DT50 6 h
Non-persistent profile reduces carryover risk review
PPDB reference; field dissipation may vary
Soil half-life Environmental fate Photodegradation Persistence

Resistance and Cross-Resistance Patterns in Helicoverpa armigera: Alanycarb vs. Thiodicarb

A six-year monitoring study (1994–1999) of Pakistani *Helicoverpa armigera* populations assessed resistance levels to four carbamate insecticides. The study revealed a striking lack of cross-resistance between thiodicarb and other carbamates, including alanycarb, which is critical for resistance management rotation strategies.

Cross-resistance vs. thiodicarb
Head-to-head
Alanycarb cross-resistant with carbaryl/methomyl; no correlation with thiodicarb
Enables rotation strategy design with thiodicarb
H. armigera monitoring, Pakistan 1994-1999
Insecticide resistance Cross-resistance Helicoverpa armigera Resistance management

Alanycarb: High-Value Application Scenarios Based on Quantitative Differentiation


1. Analytical Reference Standard for Multi-Residue Pesticide Analysis in Food Matrices

Alanycarb is routinely employed as a certified analytical reference standard (e.g., PESTANAL® grade) for the quantification of carbamate residues in complex food matrices such as olive oil, vegetables, and fruit juices using LC-TOFMS and LC-MS/MS methodologies . Its distinct chromatographic and mass spectral properties, coupled with its moderate stability in neutral pH conditions (DT50 = 49 hours at pH 7) , make it a reliable and well-characterized standard for multi-residue screening panels that include other carbamates like methomyl and thiodicarb. Procurement in neat or solution form from ISO 17034-accredited suppliers ensures traceability and method validation compliance for food safety laboratories .

2. Investigating Pro-Insecticide Activation and Differential Metabolism in Target vs. Non-Target Species

Alanycarb serves as an ideal model compound for studying pro-insecticide activation mechanisms, metabolic pathways, and species-specific toxicokinetics. Its established metabolic route—initial N-S bond cleavage to yield methomyl and ethyl N-benzyl-β-alaninate —provides a defined system for examining enzyme-mediated bioactivation in insect pests versus detoxification in mammals and plants. Comparative metabolism studies with direct-acting methomyl can elucidate the role of the pro-moiety in altering bioavailability, tissue distribution, and overall toxicity profiles. This research has direct implications for designing safer, more selective carbamate derivatives and for understanding differential toxicity in beneficial arthropods [1].

3. Resistance Management Research and Rotation Strategy Validation

The documented cross-resistance patterns of alanycarb with carbaryl and methomyl, contrasted with the lack of cross-resistance to thiodicarb in *Helicoverpa armigera* , make alanycarb a critical reference compound for resistance monitoring programs and rotation strategy experiments. Researchers can use alanycarb to benchmark resistance levels in field populations and to experimentally validate the efficacy of alternating with thiodicarb or other MoA groups to delay resistance evolution. This evidence-based approach is essential for developing sustainable pest management recommendations for cotton, tomato, and other high-value crops affected by this polyphagous pest.

4. Evaluating Sublethal Effects on Beneficial Arthropods in IPM Compatibility Studies

The intermediate inhibitory effect of alanycarb on parasitoid foraging behavior, when compared to strong inhibitors like methomyl and non-inhibitors like clothianidin , positions it as a valuable tool in integrated pest management (IPM) research. Studies designed to assess the compatibility of chemical controls with biological control agents can utilize alanycarb as a 'moderate-impact' reference point. This allows for nuanced ranking of insecticide selectivity and the development of spray timing or spatial separation strategies that minimize disruption to natural enemy populations while achieving pest suppression goals.

Application
Selection Property
Validation Focus
Analytical reference standard for food matrices
Certified reference material grade (PESTANAL®)
LC-MS/MS method validation, multi-residue screening
Pro-insecticide activation and metabolism studies
Metabolic N-S bond cleavage to methomyl
Species-specific activation kinetics and toxicokinetics
Resistance management research and rotation testing
Carbaryl/methomyl cross-resistance profile
Rotation efficacy with thiodicarb in H. armigera
IPM compatibility and natural enemy studies
Intermediate parasitoid foraging inhibition
Natural enemy behavioral endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alanycarb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.